molecular formula C10H12ClNO2S B3010758 Methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate CAS No. 1156662-22-4

Methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate

Cat. No.: B3010758
CAS No.: 1156662-22-4
M. Wt: 245.72
InChI Key: KLWYPOIPLDDYCG-UHFFFAOYSA-N
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Description

Methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate (CAS 1156662-22-4) is a high-value chemical intermediate with a molecular formula of C 10 H 12 ClNO 2 S and a molecular weight of 245.73 g/mol . This compound features a unique structure containing both an aromatic amine and a sulfanyl (thioether) linker, which is of significant interest in medicinal chemistry and drug discovery research. The amine group serves as a versatile handle for further synthetic modifications, such as amide formation or diazotization, allowing researchers to build more complex molecular architectures. The calculated properties of this compound, including a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a topological polar surface area of approximately 77.6 Å, suggest favorable characteristics for the development of bioactive molecules . It is offered with high purity levels, typically 95% to 98%, making it suitable for demanding synthetic applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can source this compound from global suppliers, with various quantities available .

Properties

IUPAC Name

methyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c1-14-10(13)4-5-15-9-3-2-7(12)6-8(9)11/h2-3,6H,4-5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWYPOIPLDDYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156662-22-4
Record name methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate typically involves the reaction of 4-amino-2-chlorothiophenol with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—oxidation, reduction, and substitution—makes it valuable in synthetic chemistry. For instance:

  • Oxidation : The sulfanyl group can be oxidized to sulfoxides or sulfones.
  • Reduction : The nitro group can be reduced to an amine.
  • Substitution : The chlorine atom can be replaced with other nucleophiles.

Biology

The compound is being investigated for its biological activities , particularly its antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines, including HeLa cells, with IC50 values indicating effectiveness comparable to standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity Against HeLa Cells

CompoundIC50 (µM)Comparison
This compound11–0.69Superior to doxorubicin (IC50: 2.29)
Doxorubicin2.29Standard chemotherapeutic agent

Medicine

In the field of medicinal chemistry , this compound is explored for its potential as a drug candidate. It may function as an enzyme inhibitor by binding to active sites, blocking enzymatic activity through covalent bonds formed by the sulfanyl group. This mechanism is crucial for developing therapeutic agents targeting specific diseases.

Industry

The compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its derivatives are being researched for their applications in various industrial processes, including polymer synthesis and as intermediates in the manufacture of fine chemicals.

Case Study 1: Anticancer Activity Research

A recent study synthesized a series of derivatives based on this compound, demonstrating their potential as histone deacetylase inhibitors (HDACIs). These compounds showed promising antiproliferative activity against colon cancer cells, indicating their potential use in cancer therapy .

Case Study 2: Enzyme Inhibition Mechanism

Research investigating the mechanism of action revealed that the compound could inhibit specific enzymes by forming covalent bonds with nucleophilic residues in proteins. This interaction was shown to disrupt normal enzyme function, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function. Additionally, the aromatic ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-[(4-chlorophenyl)sulfanyl]propanoate (Compound A)

  • Structure: Lacks the amino group at the 4-position of the phenyl ring.
  • Synthesis : Prepared via thiol-ene reaction between methyl acrylate and 4-chlorobenzenethiol, followed by oxidation to the sulfonyl derivative using H₂O₂ .

Methyl 3-{[(4-chlorophenyl)carbamoyl]sulfanyl}propanoate (Compound B)

  • Structure : Features a carbamoyl group (-NHCO-) attached to the sulfanyl moiety (CAS 78614-22-9) .
  • Molecular Formula: C₁₁H₁₂ClNO₃S (MW 273.73), differing from the target compound’s likely formula (C₁₀H₁₁ClN₂O₂S).
  • Applications : Used in synthesis and pharmaceuticals, highlighting the role of carbamoyl groups in modulating bioactivity .

Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride (Compound C)

  • Structure: Amino group located on the propanoate chain rather than the phenyl ring (CAS 1001180-63-7) .
  • Molecular Formula: C₁₀H₁₃Cl₂NO₂ (MW 250.12), with a different substitution pattern affecting steric and electronic properties.
  • Key Difference: The amino group’s position on the aliphatic chain may reduce aromatic ring electron density, impacting interactions with biological targets like enzymes or receptors.

Ethyl 2-(2-[(3-chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(2-chloro-6-fluorophenyl)propanoate (Compound D)

  • Structure : Complex heterocyclic system with multiple substituents (CAS 477860-57-4) .

Polarity and Solubility

  • The amino group in the target compound enhances polarity compared to Compound A (sulfonyl) or Compound B (carbamoyl), likely improving aqueous solubility.
  • Compound C’s aliphatic amino group may offer intermediate solubility between the target compound and non-amino derivatives.

Biological Activity

Methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate (CAS No. 1156662-22-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a propanoate moiety linked to a phenyl group that contains an amino and a chloro substituent. The presence of the sulfanyl group enhances its potential interactions with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can participate in hydrogen bonding, while the chloro group may influence the compound's lipophilicity and overall reactivity. Such interactions are critical for modulating enzyme activities and receptor functions, which can lead to therapeutic effects.

Biological Activities

  • Anticancer Activity :
    • Recent studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells .
    • The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent.
  • Enzyme Inhibition :
    • The compound has been explored for its potential as a histone deacetylase inhibitor (HDACI). A series of derivatives were synthesized and tested, revealing promising inhibitory activity against HDAC enzymes, which are critical in regulating gene expression involved in cancer progression .
  • Antimicrobial Activity :
    • Preliminary studies suggest that similar compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances their antibacterial efficacy .

Case Studies

  • Antiproliferative Study :
    • A study synthesized various derivatives of this compound and tested their activity against HeLa cells. The most potent compounds showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating stronger antiproliferative effects .
  • HDAC Inhibition :
    • In another research effort, a series of compounds derived from this compound were evaluated for their HDAC inhibitory activity. The findings indicated that certain modifications led to enhanced potency, suggesting that structural optimization could yield more effective HDACIs .

Data Summary Table

Biological ActivityIC50 Values (mg/mL)Target Cells/OrganismsReference
Antiproliferative0.12 - 0.81HCT-116 (colon cancer)
HDAC InhibitionVariesVarious cancer cell lines
AntimicrobialMIC: 93.7 - 46.9Gram-positive & Gram-negative bacteria

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution, where the thiol group (-SH) of 4-amino-2-chlorothiophenol attacks the electrophilic carbon of methyl acrylate derivatives. Optimization involves controlling reaction temperature (e.g., 0–25°C), using catalysts like triethylamine, and monitoring progress via thin-layer chromatography (TLC) . For higher yields, inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DMF or THF) are recommended to prevent oxidation of the sulfanyl group .

Q. How is the structural identity of this compound confirmed?

  • Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (a = 4.9146 Å, b = 26.5065 Å, c = 14.0900 Å) have been reported for analogous sulfanyl-propanoate derivatives . Complementary techniques include NMR (¹H/¹³C) for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What analytical methods are recommended for assessing the purity of this compound?

  • Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) is commonly used, employing C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid). Purity thresholds ≥95% are typical for research-grade material. Impurity profiling can reference pharmacopeial standards (e.g., EP impurities) for related propanoate derivatives, such as (2RS)-2-(4-formylphenyl)-propanoic acid .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfanyl group in this compound?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure of the sulfanyl group, predicting nucleophilic attack sites and oxidation potentials. Molecular docking studies assess interactions with biological targets, such as enzymes involved in sulfur metabolism . NIST Chemistry WebBook data provides thermodynamic parameters (e.g., bond dissociation energies) for mechanistic insights .

Q. What experimental strategies resolve discrepancies in polymorph identification via XRD versus spectroscopic data?

  • Methodology : Discrepancies arise due to dynamic conformational changes in solution (NMR) versus solid-state rigidity (XRD). To address this, variable-temperature XRD and solid-state NMR can correlate polymorphic forms. For example, SHELXL refinement parameters (e.g., R₁ < 0.05) ensure accurate lattice parameter determination, while CP/MAS ¹³C NMR detects crystallinity variations .

Q. How do bacterial degradation pathways affect the stability of this compound in environmental studies?

  • Methodology : Incubate the compound with Roseobacter clade bacteria under aerobic conditions and analyze metabolites via GC-MS. Key degradation products, such as methyl 3-(methyldisulfanyl)propanoate or diallyl trisulfide, indicate enzymatic cleavage of the sulfanyl group . Isotopic labeling (e.g., ³⁴S) tracks sulfur fate in metabolic pathways .

Q. What protocols mitigate oxidative degradation during long-term storage?

  • Methodology : Store under inert gas (argon) at –20°C in amber vials to block light-induced radical formation. Antioxidants like BHT (0.01% w/v) or chelating agents (EDTA) stabilize the sulfanyl group. Periodic stability testing via UPLC-PDA confirms integrity over time .

Methodological Notes

  • SHELX Software : Critical for crystallographic refinement; cite SHELXL/SHELXS for structure solution and validation .
  • Safety Protocols : Adhere to GHS guidelines (e.g., P264: Wash skin thoroughly after handling) for safe handling of reactive intermediates .

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